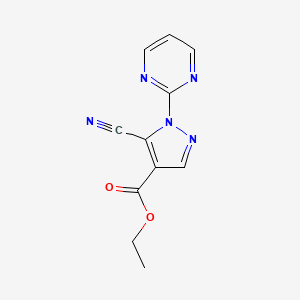
ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the condensation of pyrimidine derivatives with pyrazole precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and are known for their biological activities.
Azoloazines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
Ethyl5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of a pyrazole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1269292-77-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has the following chemical structure:
- Molecular Formula : C11H9N5O2
- Molecular Weight : 233.22 g/mol
- Appearance : Typically found as a powder or liquid.
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. Research indicates that compounds within this class can inhibit various cancer cell lines effectively. For example:
- Mechanism of Action : Pyrazole derivatives often act by inhibiting key enzymes involved in tumor progression, such as kinases. Studies have shown that some derivatives exhibit significant inhibitory effects on Aurora-A kinase, which is crucial in cell cycle regulation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 5-cyano... | A549 (lung cancer) | 0.95 | Aurora-A kinase inhibition |
| Ethyl 5-cyano... | HCT116 (colon cancer) | 0.067 | Aurora-A kinase inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of ethyl 5-cyano-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has also been investigated. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes:
- Research Findings : In vitro studies suggest that this compound can significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory responses.
| Compound | Inflammatory Model | IC50 (µM) | Effect |
|---|---|---|---|
| Ethyl 5-cyano... | LPS-induced macrophages | <50 | Inhibition of NO production |
Case Studies
- Combination Therapy : A study evaluated the synergistic effects of ethyl 5-cyano derivatives combined with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for combination therapies in cancer treatment.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have shown that modifications to the pyrimidine moiety can enhance biological activity, providing insights for future drug design.
Properties
CAS No. |
1269292-77-4 |
|---|---|
Molecular Formula |
C11H9N5O2 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
ethyl 5-cyano-1-pyrimidin-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H9N5O2/c1-2-18-10(17)8-7-15-16(9(8)6-12)11-13-4-3-5-14-11/h3-5,7H,2H2,1H3 |
InChI Key |
HYFWGUTYIGQYQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















